B1580230 L-CITRULLINE (UREIDO-13C)

L-CITRULLINE (UREIDO-13C)

Cat. No.: B1580230
M. Wt: 176.18
Attention: For research use only. Not for human or veterinary use.
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Description

L-Citrulline (Ureido-13C) is a stable isotope-labeled analog of L-Citrulline, an amino acid that serves as a key intermediate in the urea cycle and a crucial precursor in the nitric oxide (NO) pathway . With a 13C label incorporated into the ureido group and a high chemical purity of 98% (98 atom % 13C) , this compound is an essential tool for metabolic tracing studies. Researchers use it to elucidate the complex pharmacokinetics of L-Citrulline, which is not quantitatively extracted by the gut or liver, making it a more effective supplement for increasing systemic L-arginine and NO synthesis than L-arginine itself . Its applications include investigating cardiometabolic health, vascular function, and muscle protein synthesis via the mTOR pathway . The mechanism of action involves its conversion to L-arginine via the enzymes argininosuccinate synthase and lyase. L-arginine is then used by nitric oxide synthase (NOS) to produce NO, a vital signaling molecule for vasodilation, and L-citrulline, thereby completing the citrulline-NO cycle . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Weight

176.18

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolism and Kinetics

L-Citrulline is metabolized in the body to produce arginine, which is subsequently converted to nitric oxide. The use of stable isotope tracers, such as ureido-13C-labeled citrulline, allows researchers to study these metabolic processes in vivo.

Table 1: Metabolic Pathways of L-Citrulline

Substrate Conversion End Product
L-CitrullineConverted to ArginineNitric Oxide
ArginineOxidized to CitrullineOrnithine
OrnithineConverted to UreaUrea

Studies have shown that the flux of citrulline through plasma can be significantly higher when measured with ureido-13C compared to other isotopes, indicating its utility in metabolic studies . This method provides insights into the kinetics of NO synthesis and arginine metabolism in various physiological conditions.

Cardiovascular Health

L-Citrulline supplementation has been shown to enhance nitric oxide production, which is vital for vascular health. Research indicates that acute ingestion of citrulline can improve endothelial function and increase blood flow.

Case Study: Effects on Blood Flow

A study involving older adults with heart failure demonstrated that citrulline ingestion improved impaired NO synthesis but did not significantly affect reactive hyperemic forearm blood flow (RH-FBF), suggesting that other factors may influence vascular function beyond NO availability .

Exercise Performance

L-Citrulline is widely studied for its potential benefits in enhancing exercise performance. It has been suggested that citrulline supplementation can reduce muscle soreness and improve recovery after intense exercise.

Table 2: Effects of L-Citrulline on Exercise Performance

Study Population Dosage Outcome
Pérez-Guisado & Jakeman (2010)Healthy Adults6 g/dayReduced muscle soreness
Ziegenfuss et al. (2010)Resistance Trained Men8 g/dayImproved performance metrics

These findings suggest that L-Citrulline may enhance athletic performance by increasing blood flow and nutrient delivery to muscles during exercise.

Immunological Applications

Recent studies have explored the role of L-Citrulline in immune response, particularly concerning macrophage function. Research indicates that macrophages utilize citrulline preferentially over arginine for promoting antimycobacterial activity.

Case Study: Antimycobacterial Activity

In experiments with Mycobacterium bovis bacillus Calmette–Guérin infection, macrophages showed increased nitric oxide production when supplied with L-Citrulline compared to arginine. This suggests a novel approach to enhance immune responses against mycobacterial infections .

Clinical Implications

The implications of L-Citrulline extend into clinical nutrition, particularly for patients with conditions affecting nitric oxide synthesis or arginine availability. For instance, in end-stage renal disease (ESRD) patients, L-Citrulline administration has been associated with increased plasma citrulline levels and improved NO synthesis rates .

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Structure : The isotopic label is localized to the ureido group, ensuring minimal interference with biochemical reactivity while allowing detection via nuclear magnetic resonance (NMR) or mass spectrometry (MS) .
  • Synthesis : Synthesized through enzymatic or chemical incorporation of 13C into the ureido moiety, achieving ≥98% chemical purity (CP) and isotopic enrichment of 99% .
  • Applications : Used in metabolic flux studies, pharmacokinetics, and tracing arginine synthesis in immune cells (e.g., T-cell metabolism) .

Comparison with Similar Isotope-Labeled L-Citrulline Compounds

Isotopic Variants and Structural Differences

L-Citrulline (UREIDO-13C) is one of several isotopologues designed for research. Below is a comparative analysis of its key counterparts:

Compound Name Isotopic Label Enrichment Key Applications Suppliers
L-Citrulline (UREIDO-13C, 99%) 13C at ureido carbonyl 99% Metabolic tracing of arginine/NO pathways, T-cell immunity studies Shanghai Zhenzhun, Shanghai Laiang
L-Citrulline (4,4,5,5-D4, 95%) D4 at C4 and C5 positions 95% MS-based quantification, deuterium exchange studies Shanghai Laiang
L-Citrulline (5-13C; 4,4,5,5-D4) Dual 13C (C5) and D4 (C4, C5) labels 99% (13C), 95% (D4) Dual-isotope tracing for complex metabolic networks Shanghai Laiang
L-Citrulline (UREIDO-15N1, 98%) 15N at ureido nitrogen 98% Nitrogen metabolism studies, protein turnover analysis Multiple suppliers

Functional and Analytical Advantages

  • UREIDO-13C vs. Deuterated Variants :

    • The 13C label avoids kinetic isotope effects (KIEs) common in deuterated compounds, preserving native reaction rates .
    • Deuterated forms (e.g., D4, D2) are preferred for MS due to distinct mass shifts but require correction for deuterium loss in aqueous environments .
  • UREIDO-13C vs. 15N-Labeled :

    • 15N labeling is optimal for studying nitrogen assimilation but lacks compatibility with 13C metabolic flux analysis (MFA) .
  • Combination Isotopologues :

    • Compounds like L-Citrulline (5-13C; 4,4,5,5-D4) enable simultaneous tracking of carbon and hydrogen fluxes in pathways such as citrulline-arginine recycling .

Stability and Handling

  • Microbiological/Pyrogen Testing : UREIDO-13C is available in pyrogen-tested formats (e.g., CLM-4899-MPT-PK), critical for in vivo or cell culture studies .
  • Storage : All isotopic variants require storage at –20°C to prevent degradation, but UREIDO-13C exhibits greater stability in solution compared to deuterated analogs due to fewer KIEs .

Metabolic Studies in Immunology

  • T-Cell Metabolism: UREIDO-13C has been used to demonstrate that T cells synthesize L-arginine from L-citrulline to bypass arginase-mediated immunosuppression during mycobacterial infections. This pathway supports CD4+ T-cell proliferation and recruitment to infection sites .
  • Comparative Efficacy: In vitro studies show that UREIDO-13C provides clearer tracing of arginine synthesis than 15N-labeled citrulline, which is confounded by endogenous nitrogen sources .

Clinical Relevance

  • Sickle Cell Disease : While unlabeled L-citrulline elevates plasma arginine and reduces leukocyte counts in sickle cell patients, UREIDO-13C is used preclinically to quantify arginine pool dynamics .

Preparation Methods

Analytical Verification of Label Incorporation

The verification of successful incorporation of the 13C isotope into the ureido carbonyl group of L-citrulline is primarily done via mass spectrometry. Key findings include:

  • The base fragment ion at m/z 99 in mass spectra corresponds to the ureido carbonyl group.
  • When using L-[guanidino-13C]arginine, this fragment shifts to m/z 100 or 101 depending on isotopic labeling, confirming the presence of 13C at the ureido carbonyl.
  • Isotopic abundance and purity are further validated using isotopomer analysis and tracer mole percent excess (MPE) calculations, ensuring accuracy and precision within 5-7% error margins.

Summary Table: Preparation Methods and Key Parameters

Preparation Method Starting Material Catalysts/Cofactors Isotopic Label Position Analytical Verification Notes
Enzymatic conversion by NOS L-[guanidino-13C]arginine NADPH, tetrahydrobiopterin, FAD, dithiothreitol, O2 Ureido carbonyl carbon GC/MS, isotopomer analysis Most common method; biologically relevant
Chemical synthesis (less common) 13C-labeled urea or carbamoyl phosphate analogs Chemical reagents, protecting groups Ureido carbonyl carbon Mass spectrometry Complex, costly, less reported

Research Findings and Applications

  • The enzymatic preparation method has been extensively validated in studies investigating nitric oxide synthesis pathways in macrophages, confirming that the ureido oxygen in citrulline derives from molecular oxygen rather than water.
  • Quantitative analyses using L-citrulline (ureido-13C) enable precise measurement of whole-body nitric oxide synthesis rates and arginine-citrulline metabolic fluxes in humans.
  • The high purity (around 98%) and isotopic enrichment make L-citrulline (ureido-13C) suitable for metabolic tracing and kinetic studies in biomedical research.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize L-Citrulline (UREIDO-13C) for metabolic studies?

  • Methodological Answer : Synthesis typically involves incorporating ¹³C into the ureido group using isotopically labeled precursors (e.g., ¹³C-urea or ¹³C-bicarbonate) via enzymatic or chemical pathways. Purification requires HPLC or column chromatography to isolate the labeled compound. Characterization employs nuclear magnetic resonance (NMR) to confirm isotopic incorporation at the ureido group and mass spectrometry (MS) for purity validation. Ensure reproducibility by documenting reaction conditions and cross-validating with reference spectra .

Q. What analytical techniques are most effective for quantifying ¹³C-enriched L-Citrulline in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. For metabolic flux analysis, gas chromatography-mass spectrometry (GC-MS) can quantify ¹³C isotopomers in citrulline derivatives. Calibration curves using internal standards (e.g., deuterated citrulline) are critical to minimize matrix effects. Validate methods using spiked biological matrices to account for recovery variability .

Q. How should experimental designs control for isotopic dilution in L-Citrulline (UREIDO-13C) tracer studies?

  • Methodological Answer : Use compartmental modeling to estimate isotopic dilution rates in target tissues. Administer the tracer under steady-state conditions or employ priming doses to saturate endogenous pools. Include control groups without isotopic labeling to baseline natural abundance ¹³C. Data normalization to total citrulline concentration reduces variability .

Advanced Research Questions

Q. How do contradictions arise in metabolic flux data when using L-Citrulline (UREIDO-13C), and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from differences in tracer administration routes (oral vs. intravenous), tissue-specific metabolism, or analytical limitations in detecting low-abundance isotopomers. Address these by standardizing protocols across studies, using multi-compartment models to reconcile flux rates, and cross-validating with ¹⁵N-labeled citrulline. Meta-analyses of kinetic parameters from independent studies can identify systemic biases .

Q. What strategies optimize the use of L-Citrulline (UREIDO-13C) in studying nitric oxide (NO) synthase activity under hypoxic conditions?

  • Methodological Answer : Combine ¹³C-citrulline tracing with real-time NO detection (e.g., electrochemical sensors) to correlate substrate utilization with NO production. Control for oxygen-dependent enzymatic kinetics by conducting parallel experiments in normoxic and hypoxic chambers. Use siRNA knockdown of arginase isoforms to isolate NO synthase-specific pathways .

Q. How does isotopic labeling at the ureido group impact the biochemical stability of L-Citrulline in long-term in vivo studies?

  • Methodological Answer : Assess stability via longitudinal sampling and LC-MS/MS analysis to track ¹³C retention. Compare degradation rates with unlabeled citrulline under identical conditions. Computational modeling (e.g., density functional theory) can predict bond stability, while in vitro incubations with tissue homogenates identify enzymatic degradation pathways .

Methodological Frameworks

  • PICO Framework : For clinical studies, structure questions around Population (e.g., patients with urea cycle disorders), Intervention (¹³C-citrulline supplementation), Comparison (unlabeled citrulline), and Outcome (e.g., ammonia clearance rates) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible isotopic tracers), Interesting (address gaps in urea cycle dynamics), Novel (e.g., exploring citrulline-arginine crosstalk), Ethical (approval for human/animal models), and Relevant (implications for metabolic therapies) .

Data Analysis and Reproducibility

  • Statistical Validation : Use mixed-effects models to account for inter-individual variability in tracer studies. Open-source tools like OpenMETA enable reproducible flux analysis .
  • Ethical Compliance : Document IRB/IACUC approvals for tracer use in humans/animals. Share raw spectra and kinetic data in repositories (e.g., MetaboLights) for peer validation .

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